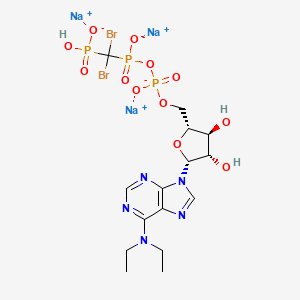
ARL67156 Trisodium Salt
Vue d'ensemble
Description
ARL67156 (trisodique) est un inhibiteur de petite molécule qui cible les ecto-ATPases, CD39 et CD73. Il est également un inhibiteur compétitif de la NTPDase1 (CD39), de la NTPDase3 et de la NPP1. Ce composé est utilisé dans la recherche scientifique pour sa capacité à inhiber la dégradation du diphosphate d'adénosine (ADP) et du triphosphate d'adénosine (ATP), ce qui le rend précieux dans les études relatives à la maladie valvulaire aortique calcifiée, à l'asthme et à d'autres pathologies .
Applications De Recherche Scientifique
ARL67156 (trisodium) has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of ecto-ATPase and related enzymes.
Biology: Employed in experiments to prevent ATP degradation during cerebrospinal fluid extraction and in ATP quantification assays
Medicine: Investigated for its potential to prevent vascular calcification and extend longevity in models of Hutchinson-Gilford progeria syndrome
Industry: Utilized in the development of new therapeutic strategies for diseases involving ecto-ATPase activity
Mécanisme D'action
Target of Action
ARL67156 Trisodium Salt is a selective inhibitor of ecto-ATPase , also known as NTPDase . This enzyme is an integral membrane protein that catalyzes the hydrolysis of extracellular ATP to ADP and inorganic phosphate . The compound also targets CD39 and CD73 .
Mode of Action
This compound interacts with its targets by competitively inhibiting their function . It preferentially inhibits the degradation of ADP compared to the degradation of ATP . This results in an increased concentration of extracellular ATP, which can have various downstream effects depending on the tissue and cell type .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrolysis of ATP to ADP. By inhibiting ecto-ATPase, the compound prevents the breakdown of ATP, leading to an accumulation of extracellular ATP . This can affect various signaling pathways that are regulated by ATP, such as purinergic signaling .
Pharmacokinetics
The compound is soluble in water , which suggests it could be well-absorbed and distributed in the body
Result of Action
This compound has been shown to have several effects at the molecular and cellular level. For example, it can prevent vascular calcification and extend longevity in Hutchinson-Gilford progeria syndrome mice . It also increases the neurogenic contract response to nerve stimulation and enhances parasympathetic neurotransmission in the guinea-pig urinary bladder .
Analyse Biochimique
Biochemical Properties
ARL67156 Trisodium Salt interacts with several enzymes and proteins. It targets ecto-ATPase, CD39, and CD73 . It is also a competitive inhibitor of NTPDase1 (CD39), NTPDase3, and NPP1 . These interactions play a crucial role in biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it enhances the neurogenic contract response to nerve stimulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a weak antagonist for the purinoceptors P2X and P2T and as an agonist for P2u .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a certain degree of stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, it prevented the development of aortic stenosis in a Warfarin-induced mineralization rat model when administered at a dosage of 1.1 μg/kg/day .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . Current studies suggest that it may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ARL67156 (trisodique) implique la préparation d'un analogue nucléotidique/ATP. Le composé est synthétisé par l'incorporation d'un pont β, γ-dibromométhylène, qui confère une stabilité métabolique dans les études biologiques . Les voies de synthèse exactes et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail.
Méthodes de production industrielle
Les méthodes de production industrielle de l'ARL67156 (trisodique) ne sont pas largement documentées. Il est généralement produit dans des laboratoires chimiques spécialisés sous conditions contrôlées pour garantir une pureté et une constance élevées. Le composé est disponible sous diverses formes, y compris le sel trisodique hydraté .
Analyse Des Réactions Chimiques
Types de réactions
L'ARL67156 (trisodique) subit principalement des réactions d'inhibition où il agit comme un inhibiteur compétitif des ecto-ATPases, CD39, CD73, NTPDase1, NTPDase3 et NPP1 . Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans son rôle d'inhibiteur.
Réactifs et conditions courants
Le composé est utilisé dans des solutions aqueuses, l'eau étant un solvant courant. Il est soluble dans l'eau à des concentrations supérieures à 20 mg/mL mais insoluble dans le diméthylsulfoxyde (DMSO) .
Principaux produits formés
En tant qu'inhibiteur, l'ARL67156 (trisodique) ne forme pas de produits majeurs par des réactions chimiques. Au lieu de cela, il empêche la dégradation de l'ADP et de l'ATP, en maintenant leurs niveaux dans les systèmes biologiques .
Applications scientifiques de recherche
L'ARL67156 (trisodique) a plusieurs applications scientifiques de recherche :
Chimie : Utilisé comme outil pour étudier l'inhibition des ecto-ATPases et des enzymes apparentées.
Biologie : Employé dans des expériences pour empêcher la dégradation de l'ATP lors de l'extraction du liquide céphalo-rachidien et dans les dosages de quantification de l'ATP
Médecine : Investigated for its potential to prevent vascular calcification and extend longevity in models of Hutchinson-Gilford progeria syndrome
Industrie : Utilisé dans le développement de nouvelles stratégies thérapeutiques pour les maladies impliquant l'activité des ecto-ATPases
Mécanisme d'action
L'ARL67156 (trisodique) exerce ses effets en inhibant de manière compétitive les ecto-ATPases, CD39, CD73, NTPDase1, NTPDase3 et NPP1. Cette inhibition empêche la dégradation de l'ADP et de l'ATP, maintenant ainsi leurs niveaux dans les systèmes biologiques. Le pont β, γ-dibromométhylène dans sa structure contribue à sa stabilité métabolique .
Comparaison Avec Des Composés Similaires
Composés similaires
Suramin : Un autre inhibiteur des ecto-ATPases, mais avec un éventail plus large de cibles et une structure chimique différente.
PPADS (acide pyridoxal phosphate-6-azophényl-2',4'-disulfonique) : Un antagoniste sélectif du récepteur P2 avec des propriétés inhibitrices différentes de celles de l'ARL67156 (trisodique).
Bleu réactif 2 : Un antagoniste non sélectif du récepteur P2 avec un mécanisme d'action différent
Unicité
L'ARL67156 (trisodique) est unique en raison de son inhibition sélective des ecto-ATPases, CD39, CD73, NTPDase1, NTPDase3 et NPP1. Son pont β, γ-dibromométhylène confère une stabilité métabolique, ce qui le rend particulièrement précieux dans les études biologiques à long terme .
Propriétés
Numéro CAS |
1021868-83-6 |
|---|---|
Formule moléculaire |
C15H21Br2N5Na3O12P3 |
Poids moléculaire |
785.05 g/mol |
Nom IUPAC |
trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3/t8-,10-,11-,14-;;;/m1.../s1 |
Clé InChI |
KJYSFRKUFDOOSQ-TZRPAKANSA-K |
SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES isomérique |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canonique |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ARL 67156; ARL-67156; ARL67156 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


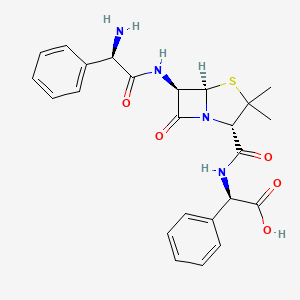


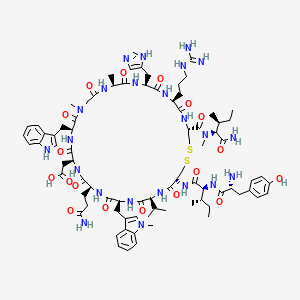

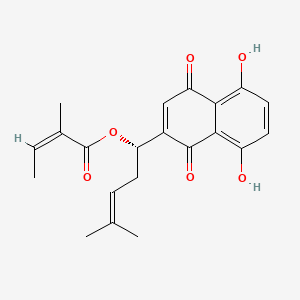

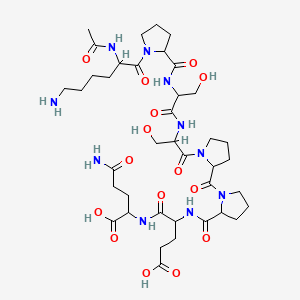
![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)
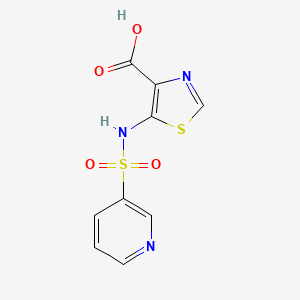
![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
